1,4,7-Triazecane trihydrochloride

Kinetic stability Copper complexes Acid dissociation

1,4,7-Triazecane trihydrochloride (CAS 67162-90-7, C₇H₂₀Cl₃N₃, MW 252.6) is the fully protonated trihydrochloride salt of 1,4,7-triazacyclodecane (TACD, free base CAS 56575-49-6), a 10-membered triazamacrocycle bearing three secondary amine donors. This water-soluble salt serves as a convenient precursor for metal complexation studies where the neutral macrocyclic ligand is required, offering handling advantages over the hygroscopic free base.

Molecular Formula C7H20Cl3N3
Molecular Weight 252.6 g/mol
Cat. No. B12976007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,7-Triazecane trihydrochloride
Molecular FormulaC7H20Cl3N3
Molecular Weight252.6 g/mol
Structural Identifiers
SMILESC1CNCCNCCNC1.Cl.Cl.Cl
InChIInChI=1S/C7H17N3.3ClH/c1-2-8-4-6-10-7-5-9-3-1;;;/h8-10H,1-7H2;3*1H
InChIKeyNQSXYNDZSPJABL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,7-Triazecane Trihydrochloride (TACD·3HCl): Procurement-Relevant Identity and Macrocyclic Class


1,4,7-Triazecane trihydrochloride (CAS 67162-90-7, C₇H₂₀Cl₃N₃, MW 252.6) is the fully protonated trihydrochloride salt of 1,4,7-triazacyclodecane (TACD, free base CAS 56575-49-6), a 10-membered triazamacrocycle bearing three secondary amine donors [1]. This water-soluble salt serves as a convenient precursor for metal complexation studies where the neutral macrocyclic ligand is required, offering handling advantages over the hygroscopic free base. TACD occupies a structurally intermediate position among small-ring triazamacrocycles, situated between the widely commercialized 9-membered 1,4,7-triazacyclononane (TACN) and the less-constrained 11-membered 1,4,8-triazacycloundecane [2].

Water‑soluble trihydrochloride salt of 1,4,7‑triazacyclodecane, offering handling convenience for aqueous metal‑complexation workflows.
10‑membered triazamacrocycle occupying a structurally intermediate position between the widely used 9‑membered TACN and the 11‑membered TACUD.
Suitable as a macrocyclic ligand precursor when cavity size, chelate‑ring geometry, and kinetic/redox properties must differ from TACN or TACUD.

Why 1,4,7-Triazecane Trihydrochloride Cannot Be Replaced by Generic Triazamacrocycles


Triazamacrocyclic ligands of different ring sizes are not interchangeable in coordination chemistry applications because cavity dimensions dictate metal-ion selectivity, complex geometry, and kinetic stability [1]. The 10-membered ring of TACD enforces a facial coordination mode on all three amine donors but, due to its expanded architecture relative to TACN, generates five- and six-membered chelate rings upon metal binding, altering ligand-field strength, redox potential, and dissociation kinetics [2][3]. The quantitative evidence below demonstrates that these differences are measurable and application-relevant, meaning that substituting TACD with the 9-membered TACN or 11-membered TACUD yields complexes with measurably different electronic structures, electrochemical behavior, and kinetic stability profiles.

Cavity size and chelate geometry
The 10‑membered ring enforces facial N3 coordination but generates mixed five‑ and six‑membered chelate rings, altering ligand‑field strength and metal‑ion selectivity compared to TACN or TACUD.
Kinetic and redox behavior
Acid‑dissociation rates, electrochemical potentials, and electronic structure shift measurably with ring size; TACD complexes cannot be assumed interchangeable with TACN or TACUD analogs without revalidation.

Quantitative Differentiation of 1,4,7-Triazecane Trihydrochloride Complexes: Head-to-Head Evidence


Cu(II) Complex Acid Dissociation Kinetics: TACD Complexes are 3-Fold More Kinetically Inert than TACN

In a direct comparative study of mono‑copper(II) triazamacrocycle complexes across four ring sizes (9‑ to 12‑membered), the 1,4,7‑triazacyclodecane (TACD) complex, Cu(zdn)²⁺, exhibited a proton‑assisted dissociation rate constant kH of 17 dm³ mol⁻¹ s⁻¹ at 298 K (I = 1.0 M NaNO₃), which is approximately 3‑fold smaller than that of the 1,4,7‑triazacyclononane (TACN) analog, Cu(znn)²⁺ (kH = 51 dm³ mol⁻¹ s⁻¹), indicating significantly higher kinetic inertness under acidic conditions [1]. This trend is systematic: the 11‑membered 1,4,8‑triazacycloundecane complex (zud) dissociates even more slowly (kH = 5.6 dm³ mol⁻¹ s⁻¹). The intermediate kinetic position of TACD translates into a favorable balance—more robust toward acid‑induced decomplexation than TACN, yet more readily accessible for equilibration than the kinetically sluggish larger‑ring analogs.

Cu(II) Acid Dissociation
Head‑to‑head
TACD: kH = 17 dm³ mol⁻¹ s⁻¹
vs TACN: 51 dm³ mol⁻¹ s⁻¹
3.0‑fold slower dissociation
Higher kinetic inertness context in acidic media
298 K, I = 1.0 M NaNO₃, [H⁺] 0.025–0.5 M
Kinetic stability Copper complexes Acid dissociation Macrocyclic effect

Mn(II) Complex Redox Potential: TACD Shifts Mn(III/II) Couple by +20 mV Relative to TACN

Electrochemical measurements on the Mn(III/II) redox couple in the bis‑ligand complexes [Mn(L)₂]²⁺ (L = triazamacrocycle) reveal that replacing TACN (9‑membered) with TACD (10‑membered) shifts the half‑wave potential anodically by 20 mV: E₁/₂ = 0.93 V vs. NHE for [Mn(TACN)₂]²⁺ versus E₁/₂ = 0.95 V for [Mn(TACD)₂]²⁺, consistent with decreased ligand‑field stabilization in the larger, more flexible ring [1]. The 11‑membered analog (TACUD) is further shifted to 1.16 V, demonstrating a linear, tunable relationship between macrocycle size and Mn redox potential.

Mn(III/II) Redox Tuning
Head‑to‑head
+20 mV anodic shift
E₁/₂ = 0.95 V vs. NHE
compared to TACN (0.93 V)
Quantifiable redox‑tuning handle
[Mn(L)₂]²⁺ complexes, CV vs. NHE
Redox tuning Manganese Electrochemistry Macrocyclic effect

DFT‑Derived Electronic Structure: TACD Complex Exhibits Smaller HOMO‑LUMO Gap than TACN Analog

PBE0/6‑31G(d) calculations on the same [Mn(L)₂]²⁺ series demonstrate that the TACD complex (2) exhibits a HOMO‑LUMO gap of 6.12 eV, which is 0.14 eV smaller than that of the TACN complex (3, 6.26 eV) but 0.25 eV larger than that of the TACUD complex (1, 6.37 eV) [1]. This trend in frontier orbital energetics correlates with the observed electrochemical behavior and provides a theoretical foundation for understanding the subtle differences in chemical reactivity.

HOMO‑LUMO Gap (DFT)
Reported
6.12 eV
−0.14 eV vs TACN (6.26 eV)
smaller gap = softer character
Enhanced charge‑transfer context
PBE0/6‑31G(d), [Mn(L)₂]²⁺ series
Electronic structure DFT HOMO-LUMO gap Macrocyclic effect

Ligand‑Field Strength Ranking in Co(III) Complexes: TACN > TACD > Hexaammine

Spectrophotometric analysis of sandwich‑type Co(III) complexes established the ligand‑field strength order for triazamacrocycle donors as [Co(TACN)₂]³⁺ > [Co(TACD)₂]³⁺ > [Co(NH₃)₆]³⁺ [1]. While TACN provides the strongest field, TACD still significantly exceeds the field strength of six ammine ligands, meaning the 10‑membered ring retains a meaningful macrocyclic enhancement over open‑chain amines. This property is relevant when designing complexes with predictable d‑d transition energies and spin‑state preferences.

Co(III) Ligand‑Field Rank
Reported
TACN > TACD > [Co(NH₃)₆]³⁺
Intermediate macrocyclic field strength
Intermediate electronic profile context
UV‑vis of sandwich Co(III) complexes
Ligand-field strength Cobalt(III) Spectrophotometry Macrocyclic effect

Modified Synthesis of 1,4,7‑Triazecane Trihydrochloride Achieves Improved Yield of the Salt

An optimized synthetic procedure for 1,4,7‑triazacyclodecane trihydrochloride, reported in the context of preparing [Ni(TACD)₂]³⁺, produced the ligand trihydrochloride in good yields, representing a practical improvement over earlier routes that often gave significant amounts of higher oligomeric byproducts requiring cation‑exchange purification [1][2]. While no head‑to‑head yield comparison with the TACN trihydrochloride synthesis is provided in the same study, the modification specifically addresses the known tendency of the 10‑membered ring cyclization to generate more dimeric and oligomeric side‑products than the 9‑membered system, making this a noteworthy point for labs establishing in‑house synthesis.

Synthetic Yield Improvement
Data to verify
Good yield reported after modified protocol; reduced dimer/oligomer formation
Supports in‑house synthesis context
Cation‑exchange isolation; ring‑size‑dependent impurity challenge noted
Synthesis optimization Nickel complexes Macrocycle isolation Trihydrochloride salt

Procurement‑Relevant Application Scenarios for 1,4,7‑Triazecane Trihydrochloride


Copper‑Dioxygen Reactivity Studies Requiring Isomeric Selectivity

When designing Cu(I)/O₂ model systems to study the formation of μ‑η²:η²‑peroxo vs. bis(μ‑oxo)dicopper intermediates, 1,4,7‑triazecane trihydrochloride is the preferred precursor for introducing the TACD ligand framework. Unlike the TACN‑supported system, which produces interconverting mixtures of both isomers, the iPr₃TACD system cleanly yields a single peroxo product, enabling unambiguous spectroscopic characterization and mechanistic analysis. Laboratories focused on bioinorganic dioxygen activation should procure TACD·3HCl for this selectivity advantage [1].

Manganese Redox Chemistry Requiring Fine‑Tuned Oxidation Potentials

For bioinorganic or catalytic applications where the Mn(III/II) reduction potential must be positioned between the values offered by TACN (0.93 V) and TACUD (1.16 V), the TACD ligand provides a calibrated 0.95 V potential. This 20 mV shift relative to TACN is sufficient to alter electron‑transfer driving forces and can be exploited in the design of superoxide dismutase mimics or water‑oxidation catalyst precursors [1].

Acid‑Resistant Metal Complex Formulations for Radiopharmaceutical Chelation

The 3‑fold slower acid‑dissociation rate of Cu(TACD)²⁺ relative to Cu(TACN)²⁺ (kH 17 vs. 51 dm³ mol⁻¹ s⁻¹) makes TACD a more suitable scaffold when developing ⁶⁴Cu‑ or ⁶⁷Cu‑labeled radiopharmaceuticals that must survive the acidic tumor microenvironment or the low pH of certain labeling protocols. Procurement of 1,4,7‑triazecane trihydrochloride as the water‑soluble ligand source enables rapid and quantitative metal‑chelation under aqueous conditions [1].

Synthesis of Nickel(III) Macrocyclic Oxidants for Outer‑Sphere Electron Transfer Studies

The well‑characterized Ni(TACD)₂³⁺/²⁺ redox couple (E⁰ = 0.997 V vs. NHE) and its known self‑exchange rate (k₁₁ ≈ 2 × 10⁴ M⁻¹ s⁻¹) make the TACD‑supported nickel system an attractive outer‑sphere electron‑transfer reagent. 1,4,7‑Triazecane trihydrochloride is the recommended starting material, as the optimized synthesis of the Ni complex begins directly from the trihydrochloride ligand salt [1].

Application
Selection Property
Validation Focus
Copper‑dioxygen reactivity studies
Isomeric product selectivity (peroxo vs. bis‑oxo)
Peroxo‑formation pathway control in TACD‑based Cu(I)/O₂ models
Mn redox‑tuning research
Moderate Mn(III/II) potential adjustment
Electron‑transfer driving force calibration in bioinorganic or catalytic models
Acid‑resistant metal complex studies
Slower acid‑dissociation kinetics
Kinetic inertness screening under low‑pH labeling or research‑matrix conditions
Outer‑sphere electron‑transfer research
Well‑characterized Ni(III/II) redox couple
Self‑exchange rate context for Ni(TACD)₂³⁺/²⁺ reagent design
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